molecular formula C10H11NO4 B12608494 3-Formyl-4-hydroxyphenyl dimethylcarbamate CAS No. 649722-42-9

3-Formyl-4-hydroxyphenyl dimethylcarbamate

Cat. No.: B12608494
CAS No.: 649722-42-9
M. Wt: 209.20 g/mol
InChI Key: IEVIGOHBWSGFCA-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxyphenyl dimethylcarbamate is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a formyl group, a hydroxy group, and a dimethylcarbamate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-hydroxyphenyl dimethylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-hydroxyphenyl dimethylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 3-Carboxy-4-hydroxyphenyl dimethylcarbamate.

    Reduction: 3-Hydroxymethyl-4-hydroxyphenyl dimethylcarbamate.

    Substitution: Various substituted phenyl dimethylcarbamates depending on the electrophile used.

Scientific Research Applications

3-Formyl-4-hydroxyphenyl dimethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Formyl-4-hydroxyphenyl dimethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The dimethylcarbamate group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-3-hydroxyphenyl dimethylcarbamate: Similar structure but with different positioning of the formyl and hydroxy groups.

    3-Formyl-4-hydroxyphenyl methylcarbamate: Similar structure but with a methylcarbamate group instead of a dimethylcarbamate group.

Uniqueness

3-Formyl-4-hydroxyphenyl dimethylcarbamate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

649722-42-9

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(3-formyl-4-hydroxyphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C10H11NO4/c1-11(2)10(14)15-8-3-4-9(13)7(5-8)6-12/h3-6,13H,1-2H3

InChI Key

IEVIGOHBWSGFCA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC(=C(C=C1)O)C=O

Origin of Product

United States

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